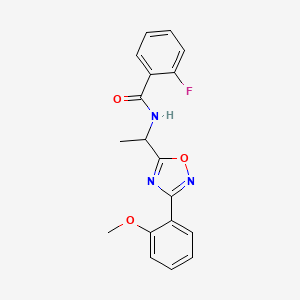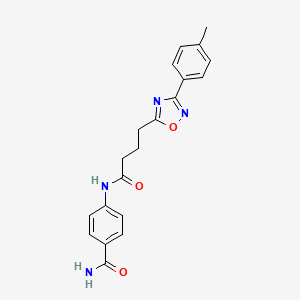
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide, also known as TOB-BB-94, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.
Mécanisme D'action
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide inhibits PARP by binding to the catalytic domain of the enzyme, preventing it from repairing DNA damage. This results in the accumulation of DNA damage, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the growth and migration of cancer cells. Additionally, PARP inhibitors have been shown to reduce inflammation and improve neuronal survival in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide is a potent and selective inhibitor of PARP, making it a useful tool for studying the role of PARP in DNA repair mechanisms. However, like other PARP inhibitors, it has limitations in terms of its specificity and toxicity, which must be taken into account when designing experiments.
Orientations Futures
For research on 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide may include investigating its potential use in combination with other cancer therapies, as well as exploring its effects on other cellular pathways and processes. Additionally, further studies may be needed to determine the optimal dosing and administration of this compound in different disease models.
Méthodes De Synthèse
The synthesis of 4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide involves several steps, including the reaction of p-tolyl hydrazine with ethyl acrylate to form 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 4-(aminomethyl)benzoic acid to form the amide derivative, which is subsequently reacted with 4-bromobutanoyl chloride to yield this compound.
Applications De Recherche Scientifique
4-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamido)benzamide has been studied for its potential applications in cancer research, as PARP inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy. Additionally, PARP inhibitors have been investigated for their potential use in the treatment of neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
4-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-5-7-15(8-6-13)20-23-18(27-24-20)4-2-3-17(25)22-16-11-9-14(10-12-16)19(21)26/h5-12H,2-4H2,1H3,(H2,21,26)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDNLMVVQOTXOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
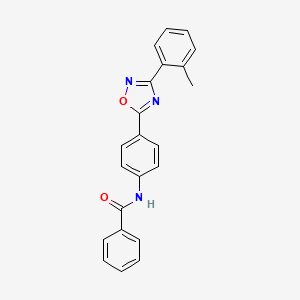
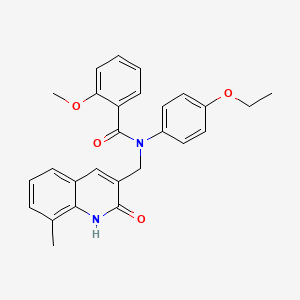


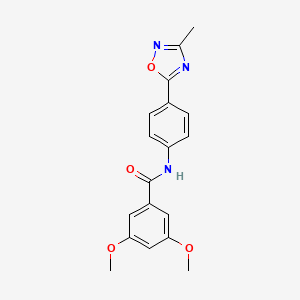
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7709381.png)
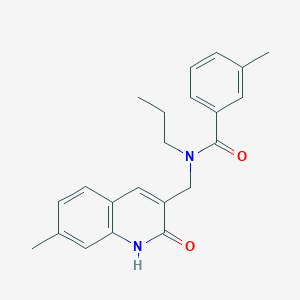
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7709394.png)
